4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile
Description
Chemical Identity and Structural Features
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is a halogenated heterocyclic compound with the molecular formula $$ \text{C}7\text{H}2\text{ClF}3\text{N}2 $$ and a molecular weight of 206.55 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a cyano group at the 3-position of the pyridine ring. The structural features are critical to its reactivity and applications in synthetic chemistry.
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 1807217-26-0 | |
| SMILES | ClC1=C(C(F)(F)F)C=NC(=C1)C#N | |
| InChI Key | NAIFZQCXPOLWKI-UHFFFAOYSA-N | |
| Molecular Weight | 206.55 g/mol |
The planar pyridine ring system ensures aromatic stability, while the electron-withdrawing trifluoromethyl and cyano groups modulate electronic density, influencing intermolecular interactions. X-ray crystallography and spectroscopic studies (NMR, IR) confirm the spatial arrangement of substituents, which is pivotal for its role as a building block in agrochemical and pharmaceutical synthesis.
Historical Development in Heterocyclic Chemistry
The synthesis of pyridine derivatives has evolved significantly since the 19th century. Early methods, such as the Hantzsch pyridine synthesis (1881), relied on condensation reactions of β-keto esters with aldehydes and ammonia. However, these approaches faced limitations in regioselectivity and yield. The development of this compound is rooted in advancements in halogenation and cyanation techniques during the late 20th century.
Aleksei Chichibabin’s work on pyridine functionalization (1924) laid the groundwork for modern trifluoromethylation strategies. The compound’s synthesis typically involves:
- Chlorination : Introduction of chlorine via electrophilic substitution.
- Trifluoromethylation : Use of trifluoromethylating agents like CF$$3$$Cu or CF$$3$$SiMe$$_3$$.
- Cyanation : Palladium-catalyzed coupling or nucleophilic substitution to install the cyano group.
These methods highlight the interplay between heterocyclic chemistry and organofluorine chemistry, enabling precise control over substitution patterns.
Role of Trifluoromethyl and Cyano Functional Groups in Bioactivity
The trifluoromethyl (-CF$$_3$$) and cyano (-CN) groups are pivotal in modulating the compound’s bioactivity:
Trifluoromethyl Group
- Electron-Withdrawing Effect : The -CF$$_3$$ group increases the compound’s metabolic stability by reducing susceptibility to oxidative degradation.
- Hydrophobic Interactions : The trifluoromethyl group enhances lipid solubility, improving membrane permeability in biological systems.
- Binding Affinity : In agrochemicals, the -CF$$_3$$ group often enhances target protein binding through van der Waals interactions, as seen in herbicides targeting acetolactate synthase.
Cyano Group
- Hydrogen Bonding : The -CN group acts as a hydrogen bond acceptor, facilitating interactions with enzymatic active sites.
- Electrophilic Reactivity : The cyano group participates in cycloaddition reactions, enabling the synthesis of fused heterocycles with enhanced bioactivity.
- Bioisosteric Replacement : In drug design, -CN serves as a bioisostere for carbonyl or nitro groups, optimizing pharmacokinetic profiles.
For example, in kinase inhibitors, the cyano group’s ability to form water-mediated hydrogen bonds with conserved lysine residues improves inhibitory potency. Similarly, trifluoromethylated pyridines exhibit herbicidal activity by disrupting plant amino acid biosynthesis.
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZQCXPOLWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
The method involves two main stages:
- Formation of an organic salt intermediate by reacting a chloro-substituted trifluoromethylpyridine derivative with an activating agent in a suitable solvent under reflux conditions.
- Cyanation reaction where the organic salt is treated with a cyanide source in a biphasic solvent system to introduce the nitrile group at the desired position.
Detailed Reaction Conditions and Steps
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 3-chloro-2-R-5-trifluoromethylpyridine dissolved in solvent A (e.g., ethanol, acetone, or dichloromethane) + activating agent (e.g., 4-dimethylaminopyridine or 4-pyrrolidinopyridine), reflux 4–6 hours | Formation of organic salt intermediate | Solvent volume ratio 1g:15-25ml; molar ratio of pyridine to activator 1:1 to 3:1 |
| 2 | Filter and vacuum dry the organic salt at 40–50°C for 1–2 hours | Isolation of intermediate | Vacuum drying ensures removal of solvent and stabilization |
| 3 | React organic salt with cyanide source (e.g., potassium or lithium cyanide) in solvent B (e.g., dichloromethane, chloroform, or dichloroethane) and water at 0–80°C for 2–3 hours | Cyanation to introduce nitrile group | Cyanide to pyridine molar ratio ~1.1:1; solvent to water volume ratio ~5:1 |
| 4 | Separate organic phase, acidify with HCl to pH 2–4, separate aqueous and organic layers | Purification step to remove impurities | Washing organic layer with water until neutral pH (6–7) |
| 5 | Vacuum distillation of organic phase at 60°C under 2 mmHg to isolate product | Final product isolation | Product collected at 70–120°C kettle temperature |
Yields and Purity
- Typical isolated yields range from 88% to 89% .
- The process avoids toxic nitrile solvents like acetonitrile and propionitrile, instead favoring dichloromethane or chloroform, which are less miscible with water and easier to recycle.
- The method emphasizes solvent recycling and environmental considerations, reducing production costs and pollution.
Mechanistic and Process Insights
- The activating agent facilitates substitution at the pyridine ring by enhancing the leaving group ability of the substituent at the 2-position.
- Cyanide ion nucleophilically attacks the activated intermediate to form the nitrile group.
- Biphasic solvent systems allow efficient separation of organic and aqueous phases, aiding purification.
- Acidification and washing steps remove inorganic salts and residual reagents.
- Vacuum distillation under reduced pressure prevents decomposition of the nitrile product and enhances purity.
Comparative Table of Preparation Parameters from Different Embodiments
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Starting material | 3-chloro-2-R-5-trifluoromethylpyridine | Bromo-chloro-2,3,5-trifluoromethylpyridine | Fluoro-chloro-2,3,5-trifluoromethylpyridine |
| Solvent A | Ethanol | Ethanol | Acetone |
| Activator | 4-pyrrolidinopyridine | 4-pyrrolidinopyridine | 4-dimethylaminopyridine |
| Reflux time | 4–6 h | 6 h | 5 h |
| Cyanide source | Lithium cyanide | Lithium cyanide | Potassium cyanide |
| Solvent B | Dichloroethane | Dichloroethane | Chloroform |
| Reaction temp (cyanation) | 80°C | 80°C | 20°C |
| Yield | 88.1% | 88.1% | 89% |
| Vacuum drying temp | 40–50°C | 50°C | 44°C |
| Vacuum distillation | 60°C, 2 mmHg | 60°C, 2 mmHg | 60°C, 2 mmHg |
Additional Synthetic Context from Literature
- Related trifluoromethylpyridine derivatives are often synthesized by chlorination and fluorination of methylpyridines, followed by functional group transformations such as cyanation.
- Vapor-phase chlorination/fluorination with catalysts like iron fluoride is used industrially to introduce trifluoromethyl and chloro substituents, but subsequent cyanation requires liquid-phase chemistry for selectivity and yield.
- The described cyanation method is advantageous due to mild conditions, high yield, and environmentally considerate solvent choices.
Summary of Preparation Method Advantages
- High yield and purity of this compound.
- Avoidance of highly toxic solvents such as acetonitrile.
- Efficient solvent recovery and recycling , reducing environmental impact.
- Mild reaction conditions compatible with scale-up.
- Flexibility in choice of activating agents and solvents allows optimization for different production scales.
This comprehensive analysis of preparation methods for this compound highlights the practical cyanation approach of chloro-trifluoromethylpyridine intermediates under controlled conditions. The data tables and detailed reaction parameters provide a solid foundation for researchers and industrial chemists aiming to produce this compound efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of the nitrile group to amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.
Substitution reactions can be facilitated by nucleophiles in polar solvents.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction typically results in primary amines.
Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile possesses a unique structure characterized by a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carbonitrile functional group. The presence of these groups enhances its chemical reactivity and biological activity, making it valuable in numerous research and industrial applications.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can lead to the synthesis of more complex molecules.
Key Reactions:
- Suzuki-Miyaura Cross-Coupling: This reaction is significant for forming carbon-carbon bonds, enabling the construction of larger molecules from simpler precursors.
- Cyclization Reactions: These reactions can produce complex heterocycles often explored for their pharmacological properties.
Pharmaceutical Development
The compound is investigated for its potential use in drug design due to its structural features that enhance lipophilicity and metabolic stability. The trifluoromethyl group is particularly noted for improving the pharmacokinetic profiles of drug candidates.
Case Study:
- Research has shown that derivatives of this compound exhibit significant biological activity against specific targets, including enzymes involved in metabolic pathways . This activity is crucial for developing new therapeutic agents.
Agrochemical Applications
In agrochemistry, this compound is utilized as an active ingredient or precursor in the formulation of pesticides and herbicides. Its structural characteristics contribute to its effectiveness against various agricultural pests and diseases.
Mechanism of Action:
- The biological mechanisms often involve interference with enzyme systems or metabolic pathways in target organisms, leading to inhibition or alteration of their function.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | Similar halogen and trifluoromethyl groups | Different positioning of chlorine |
| 5-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile | Iodine substitution instead of chlorine | Enhanced reactivity due to iodine's larger size |
| 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | Different position of chlorine | May exhibit varied biological activity |
Industrial Applications
In industry, this compound is employed in the manufacture of specialty chemicals and materials. Its unique properties enable its use in various formulations that require specific chemical characteristics.
Mechanism of Action
The mechanism by which 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Isomerism
Positional Isomers
- 4-Chloro-6-(trifluoromethyl)pyridine-2-carbonitrile ():
The nitrile group shifts to position 2, altering electronic distribution. This positional isomer may exhibit reduced stability in acidic conditions due to proximity of electron-withdrawing groups, affecting its utility in metal-catalyzed reactions .
Halogen Variation
Functional Group Modifications
Substituent Replacement
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile ():
Replacement of the 6-CF₃ group with methyl (-CH₃) reduces electronegativity, increasing lipophilicity and bioavailability. However, this diminishes reactivity in SNAr (nucleophilic aromatic substitution) reactions . - 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (): Substitution of chlorine with an amino (-NH₂) group transforms the molecule into a nucleophilic intermediate, enabling participation in condensation reactions. This derivative is critical in synthesizing heterocyclic scaffolds for drug discovery .
Complex Substituents
- 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (): Incorporation of aryl and phenoxy groups enhances π-π stacking interactions, making this compound suitable for materials science applications. However, increased molecular weight (MW = 427.6 g/mol) may limit solubility in polar solvents .
Steric and Electronic Effects
- This modification could improve metabolic stability in vivo but reduce reaction yields in vitro .
- 4-Chloro-6-formylpyridine-3-carbonitrile ():
Replacement of CF₃ with a formyl (-CHO) group creates a reactive aldehyde, enabling further derivatization via reductive amination or aldol condensation. However, the aldehyde’s susceptibility to oxidation necessitates careful handling .
Comparative Data Table
Research Implications
- Reactivity Trends: Chlorine and CF₃ groups enhance electrophilicity, favoring SNAr reactions, while amino or methyl groups shift reactivity toward nucleophilic pathways .
- Biological Activity : Substitutions like cyclopropyl or aryl groups improve metabolic stability, making these derivatives valuable in medicinal chemistry .
Biological Activity
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is a heterocyclic compound that has gained significant attention in both pharmaceutical and agrochemical research due to its unique structural features and biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Chlorine Atom : Located at the 4-position, contributing to its reactivity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Carbonitrile Functional Group : Imparts additional reactivity.
The molecular formula is , and it has been noted for its potential in various biological applications due to the electron-withdrawing properties of its substituents .
Agrochemical Applications
This compound has been identified as an effective agrochemical agent. Its structural motif is integral in the development of fungicides, herbicides, and insecticides. The biological mechanisms often involve interference with enzyme systems or metabolic pathways in target organisms, leading to effective crop protection strategies against pests and diseases .
Pharmaceutical Applications
In the pharmaceutical domain, this compound has shown potential as a starting point for drug development. Research indicates that similar compounds can exhibit selective activity against pathogens such as Chlamydia. The presence of the trifluoromethyl group has been linked to enhanced biological activity, particularly in antichlamydial assays .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been known to target various enzymes, disrupting metabolic processes in both plants and pathogens .
- Receptor Binding : The compound can interact with specific receptors, influencing physiological responses .
- Suzuki-Miyaura Cross-Coupling Reactions : It participates in forming carbon-carbon bonds, facilitating the synthesis of more complex molecules .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
-
Agrochemical Efficacy :
- A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various pathogens affecting crops. The results indicated a direct correlation between structural modifications and biological efficacy .
- Antichlamydial Activity :
- Pharmacokinetics :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | Similar halogen and trifluoromethyl groups | Effective against certain pests |
| 5-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile | Iodine substitution instead of chlorine | Enhanced reactivity; variable activity |
| 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | Different position of chlorine | Potentially varied biological activity |
This table illustrates how variations in halogen substitution can influence the biological efficacy of related compounds, highlighting the unique position of this compound in agrochemical formulations .
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A three-step synthesis involves halogen exchange and nucleophilic substitution. For example, substituting chlorine in 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile with fluorine using anhydrous KF in sulfolane at elevated temperatures (100–120°C) yields fluorinated derivatives. Optimizing reaction time, solvent polarity, and catalyst loading (e.g., sulfolane as a polar aprotic solvent) improves yields. Purification via reverse-phase C18 column chromatography (acetonitrile/water gradients) ensures high purity .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : Use X-ray diffraction (XRD) with SHELX software for resolving ambiguities in regiochemistry or substituent orientation. Validate structures using HRMS (ESI) for molecular ion confirmation and <sup>19</sup>F NMR to verify trifluoromethyl group integrity. For crystallographic data, ensure R-factor refinement (< 5%) and cross-check with density-functional theory (DFT) calculations to validate electronic environments .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing CF3 group enhances electrophilic substitution at the pyridine ring’s 4-position. Use DFT calculations (B3LYP/6-31G)* to map electrostatic potential surfaces and HOMO-LUMO gaps, revealing activation barriers for nucleophilic attacks. Compare Mulliken charges with non-fluorinated analogs to quantify electronic effects. Experimental validation via kinetic studies (e.g., SNAr reactions) can corroborate computational findings .
Q. How can contradictions in reported biological activity data for pyridine-3-carbonitrile derivatives be resolved?
- Methodological Answer : Conduct meta-analysis of dose-response curves across studies to identify non-linear toxicity thresholds. Use isothermal titration calorimetry (ITC) to measure binding affinities with target proteins (e.g., kinases) and rule out assay-specific artifacts. Synthesize structural analogs (e.g., replacing Cl with Br or modifying the cyano group) to isolate substituent-specific effects. Cross-validate cytotoxicity data using orthogonal assays (e.g., MTT vs. apoptosis markers) .
Q. What strategies are effective for designing SAR studies to identify key bioactive functional groups?
- Methodological Answer : Systematically replace substituents (e.g., Cl → Br, CF3 → CH3) and assay against target enzymes (e.g., HIV-1 reverse transcriptase). Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs with improved steric complementarity. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff). Correlate IC50 values with computed binding energies to refine SAR models .
Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling multi-step syntheses requires optimizing catalytic systems (e.g., Pd/C for cross-coupling) to minimize byproducts. Use flow chemistry to control exothermic reactions (e.g., nitration or halogenation). Monitor regioselectivity via in-situ <sup>13</sup>C NMR and adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. For crystallization, screen solvents (e.g., ethanol/water mixtures) to enhance yield and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
